![molecular formula C38H48N4O B1192359 bisleuconothine A](/img/structure/B1192359.png)
bisleuconothine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisleuconothine A is a selective Wnt signaling inhibitor.
Scientific Research Applications
Autophagosome Formation and Cytostatic Activity
- Study 1: Bisleuconothine A (Bis-A) induces autophagosome formation by interfering with the AKT-mTOR signaling pathway. This mechanism contributes to its cytostatic activity in cell lines, as evidenced by increased LC3 lipidation and down-regulation of kinases like AKT, PRAS40, and p70S6K (Wong et al., 2015).
Protective Effect on Periodontal Tissue
- Study 2: Bisleuconothine A demonstrates a protective effect on periodontal tissue in rats. It regulates RANKL expression and reduces infiltration of inflammatory cells, contributing to reduced alveolar bone loss and inflammatory markers (Wang et al., 2020).
Anti-Cancer Properties
- Study 3: Bisleuconothine A exhibits cell growth inhibitory activity against various human cancer cell lines, attributed to its unique structural features (Hirasawa et al., 2010).
- Study 5: It inhibits colorectal cancer cell growth in vitro and in vivo by targeting the Wnt signaling pathway, indicating its potential as a novel cancer therapeutic agent (Kong et al., 2016).
Traumatic Brain Injury Management
- Study 6: Bisleuconothine A, in combination with hyperbaric oxygen therapy, shows potential in treating traumatic brain injury by enhancing P2X4 protein expressions and reducing neuronal injury (Meng et al., 2020).
properties
Product Name |
bisleuconothine A |
---|---|
Molecular Formula |
C38H48N4O |
Molecular Weight |
576.83 |
IUPAC Name |
(3aR,3a1R,5aR,10bR)-3a-ethyl-7-((41R,12S,13aR)-13a-ethyl-2,3,41,5,6,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12-yl)-2,3,3a,3a1,4,5,5a,6,11,12-decahydro-1H-indolizino[8,1-cd]carbazol-10-ol |
InChI |
InChI=1S/C38H48N4O/c1-3-36-15-7-20-41-22-18-38(35(36)41)30(13-17-36)39-32-26(11-12-29(43)31(32)38)28-23-37(4-2)16-8-19-40-21-14-25-24-9-5-6-10-27(24)42(28)33(25)34(37)40/h5-6,9-12,28,30,34-35,39,43H,3-4,7-8,13-23H2,1-2H3/t28-,30+,34-,35+,36+,37+,38-/m0/s1 |
InChI Key |
HHCOPHVLECRPRE-UQYJQATHSA-N |
SMILES |
OC1=CC=C([C@H]2N3C4=C(C5=C3C=CC=C5)CCN6[C@]4([H])[C@@](CCC6)(CC)C2)C7=C1[C@@]8(CCN9CCC%10)[C@@]9([H])[C@@]%10(CC)CC[C@@]8([H])N7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bisleuconothine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.